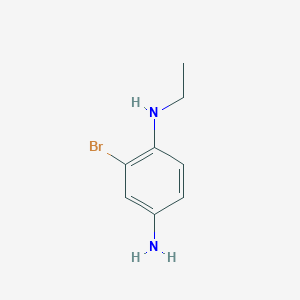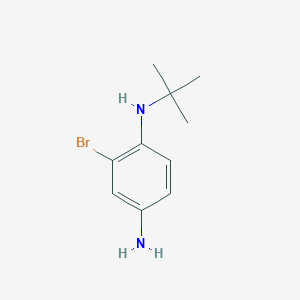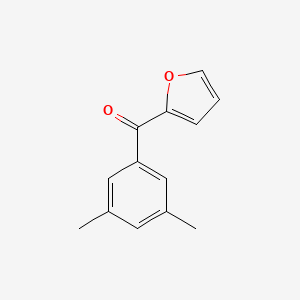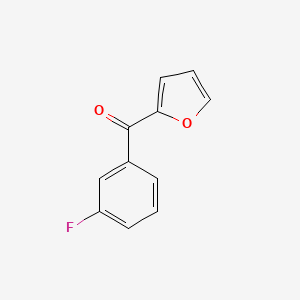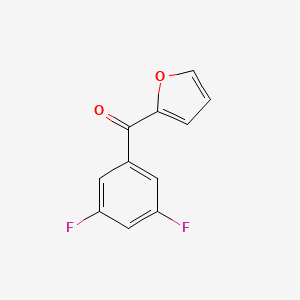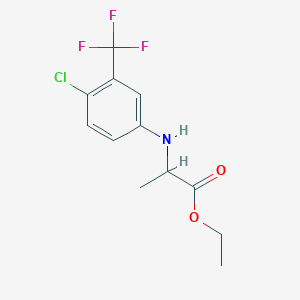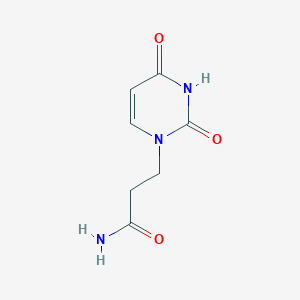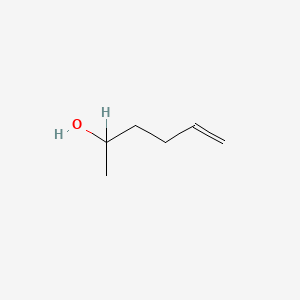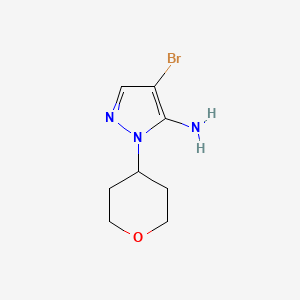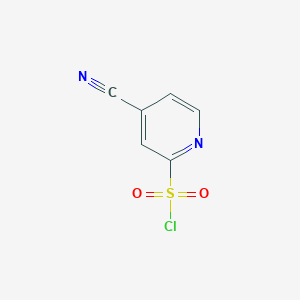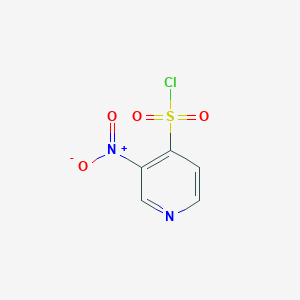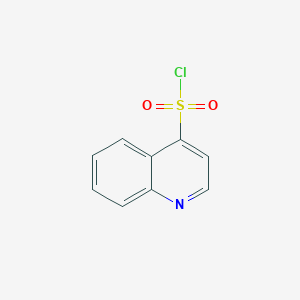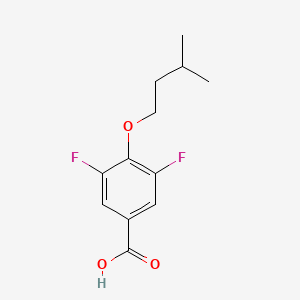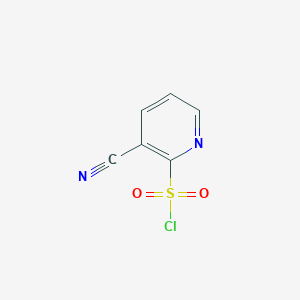
3-Cyanopyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O2S It is a derivative of pyridine, characterized by the presence of a cyano group at the third position and a sulfonyl chloride group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 3-cyanopyridine. One common method includes the reaction of 3-cyanopyridine with chlorosulfonic acid, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized using continuous flow reactors. For instance, a microchannel reactor can be employed to enhance the efficiency and safety of the diazotization and chlorosulfonylation processes. This method involves the rapid mixing of 3-aminopyridine with isoamyl nitrite and 1,5-naphthalenedisulfonic acid to form a stable diazonium salt, which then reacts with thionyl chloride to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Oxidation and Reduction: The cyano group can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, leveraging its reactivity with boron reagents.
Common Reagents and Conditions:
Nucleophiles: Amines, hydrazines, and alcohols are commonly used nucleophiles.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Cyanopyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyanopyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chloride: Similar in structure but with additional methyl groups at the fourth and sixth positions.
2-Amino-3-cyanopyridine: Shares the cyano group but has an amino group instead of a sulfonyl chloride.
Uniqueness: 3-Cyanopyridine-2-sulfonyl chloride is unique due to its combination of a cyano group and a sulfonyl chloride group on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-cyanopyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAJHNYCTLCBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
